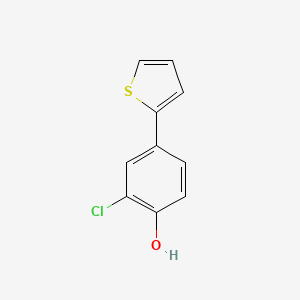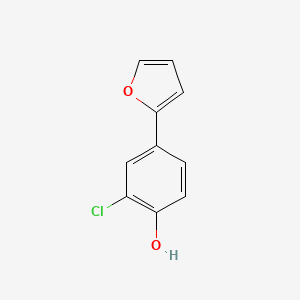
2-Chloro-5-(thiophen-3-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(thiophen-3-yl)phenol, 95% (2C5TP) is an organic compound belonging to the phenol family. It is a colorless, crystalline solid with a melting point of 101-103°C and a boiling point of 305°C. 2C5TP has a wide range of applications in scientific research due to its unique properties and is used in a variety of fields such as organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
2-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research due to its unique properties. It is used in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-5-(thiophen-3-yl)phenol, 95% is used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. In medicinal chemistry, it is used as a building block for the synthesis of a variety of drug molecules. In materials science, it is used as a monomer for the synthesis of polymers with unique properties.
Mecanismo De Acción
2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound that can act as an electron donor or acceptor. In its electron donor form, it can donate electrons to other molecules and can act as a reducing agent. In its electron acceptor form, it can accept electrons from other molecules and can act as an oxidizing agent. This property makes it useful as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is non-toxic and has no known adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a stable compound with a wide range of applications in scientific research, making it ideal for use in organic synthesis, medicinal chemistry, and materials science. It is also relatively inexpensive and can be synthesized in a two-step reaction. However, it is important to note that 2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound and should be handled with caution. It should be used in an inert atmosphere and proper safety precautions should be taken when handling it.
Direcciones Futuras
The future of 2-Chloro-5-(thiophen-3-yl)phenol, 95% is promising due to its wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. It can also be used as a catalyst for a variety of reactions. In addition, it can be used as a monomer for the synthesis of polymers with unique properties. It is also non-toxic and has no known adverse effects on humans or animals, making it a safe and effective tool for scientific research.
Métodos De Síntesis
2-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized via a two-step reaction of thiophenol and chloroacetyl chloride. The reaction of thiophenol and chloroacetyl chloride in the presence of a base such as potassium carbonate yields 2-Chloro-5-(thiophen-3-yl)phenol, 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMXJMVFPZFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685821 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-3-YL)phenol | |
CAS RN |
1261908-27-3 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

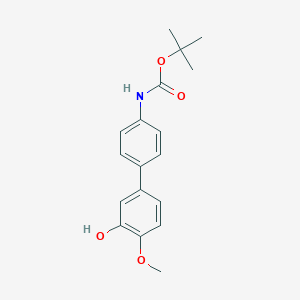
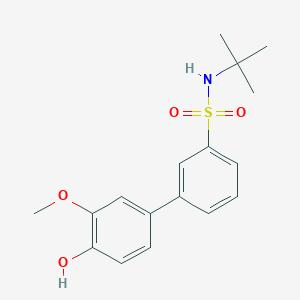
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)

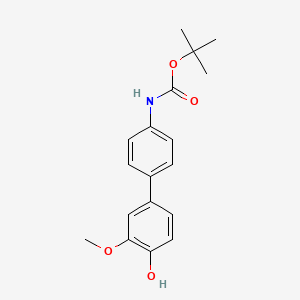

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
